molecular formula C6H7NO3 B13956119 5-(2-Oxopropyl)isoxazol-3(2H)-one

5-(2-Oxopropyl)isoxazol-3(2H)-one

Cat. No.: B13956119
M. Wt: 141.12 g/mol
InChI Key: FOUZHPUBLCJVNF-UHFFFAOYSA-N
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Description

5-(2-Oxopropyl)isoxazol-3(2H)-one is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2-oxopropyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxopropyl)isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-oxopropanenitrile with hydroxylamine to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxopropyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the isoxazole ring.

Scientific Research Applications

5-(2-Oxopropyl)isoxazol-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Oxopropyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound of the isoxazole family.

    3-Methylisoxazole: A similar compound with a methyl group attached to the isoxazole ring.

    5-Phenylisoxazole: A compound with a phenyl group attached to the isoxazole ring.

Uniqueness

5-(2-Oxopropyl)isoxazol-3(2H)-one is unique due to the presence of the 2-oxopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other isoxazole derivatives.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

5-(2-oxopropyl)-1,2-oxazol-3-one

InChI

InChI=1S/C6H7NO3/c1-4(8)2-5-3-6(9)7-10-5/h3H,2H2,1H3,(H,7,9)

InChI Key

FOUZHPUBLCJVNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=O)NO1

Origin of Product

United States

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